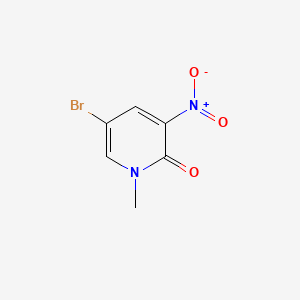

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one

Descripción general

Descripción

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one, commonly known as 5-bromo-MNP, is a heterocyclic compound that has been widely studied due to its potential medicinal and industrial applications. It is a pyridin-2-one derivative with a bromine substituent, and has been used in various research areas such as organic synthesis, medicinal chemistry, and drug design. 5-bromo-MNP is a versatile compound with a wide range of applications in various fields, and has been widely studied for its potential medicinal and industrial uses.

Aplicaciones Científicas De Investigación

Large-Scale Synthesis

5-Bromo-2-nitropyridine, closely related to 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one, has been synthesized on a large scale via hydrogen peroxide oxidation. This process was optimized for large-scale production, showing the chemical's importance in industrial applications (Agosti et al., 2017).

Spectroscopic Analysis

The Fourier transform Raman and Fourier transform infrared spectra of 5-bromo-2-nitropyridine were studied, providing detailed vibrational analysis. These studies are essential for understanding the chemical and physical properties of such compounds (Sundaraganesan et al., 2005).

Synthesis of Anticancer Intermediates

1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, was synthesized in high yield. This process demonstrates the compound's potential in the development of pharmaceuticals (Zhang et al., 2019).

Computational Analysis for Drug Development

Computational calculations were performed on 5-bromo-3-nitropyridine-2-carbonitrile, which is structurally similar to 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one. These studies included molecular structure, energy calculations, and biological importance, highlighting the compound's potential in drug development (Arulaabaranam et al., 2021).

Drug Solubility Enhancement

4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound with similar structural features, was used to form amine salts to enhance solubility, a crucial step in medicinal chemistry. This process is indicative of the broader applications of such compounds in improving drug solubility and bioavailability (Machado et al., 2013).

Propiedades

IUPAC Name |

5-bromo-1-methyl-3-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZQRFZMKHGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680575 | |

| Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |

CAS RN |

153888-45-0 | |

| Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

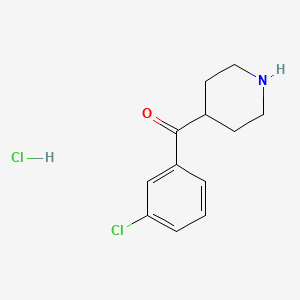

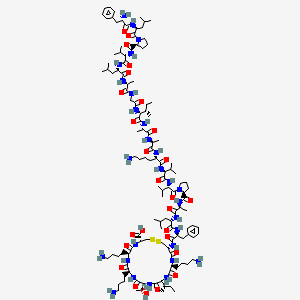

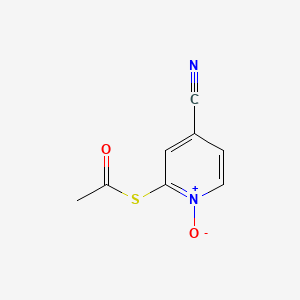

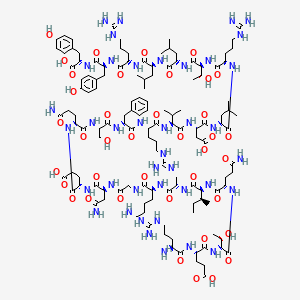

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)

![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)

![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)